5-Amino-2-methyloxazole-4-carbonitrile 5-Amino-2-methyloxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 5098-16-8
VCID: VC21327331
InChI: InChI=1S/C5H5N3O/c1-3-8-4(2-6)5(7)9-3/h7H2,1H3
SMILES: CC1=NC(=C(O1)N)C#N
Molecular Formula: C5H5N3O
Molecular Weight: 123.11 g/mol

5-Amino-2-methyloxazole-4-carbonitrile

CAS No.: 5098-16-8

Cat. No.: VC21327331

Molecular Formula: C5H5N3O

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-methyloxazole-4-carbonitrile - 5098-16-8

Specification

CAS No. 5098-16-8
Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
IUPAC Name 5-amino-2-methyl-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C5H5N3O/c1-3-8-4(2-6)5(7)9-3/h7H2,1H3
Standard InChI Key OVIXKBXQNCJGDG-UHFFFAOYSA-N
SMILES CC1=NC(=C(O1)N)C#N
Canonical SMILES CC1=NC(=C(O1)N)C#N

Introduction

Chemical Structure and Properties

5-Amino-2-methyloxazole-4-carbonitrile possesses a well-defined molecular structure that dictates its chemical and physical properties. The compound has a molecular weight of approximately 123.11 g/mol, making it a relatively small organic molecule. Its structure can be represented by several notations, including SMILES (CC1=NC(=C(O1)N)C#N) and InChI (InChI=1S/C5H5N3O/c1-3-8-4(2-6)5(7)9-3/h7H2,1H3), which provide standardized ways to encode the molecular structure .

Structural Features

The oxazole core of the molecule serves as the central scaffold, with the functional groups arranged strategically around it. The methyl group at position 2 influences the electronic distribution within the ring, while the amino group at position 5 provides a site for hydrogen bonding and nucleophilic reactions. Perhaps most significantly, the nitrile group at position 4 introduces a rigid, linear structural element and serves as a versatile functional handle for further chemical modifications.

Physical and Chemical Properties

The physical state of 5-Amino-2-methyloxazole-4-carbonitrile is typically a solid at room temperature. Its heterocyclic nature contributes to its moderate lipophilicity, which influences its solubility profile and potential for membrane permeability in biological systems.

Table 1: Key Structural and Chemical Properties of 5-Amino-2-methyloxazole-4-carbonitrile

PropertyValue
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
IUPAC Name5-amino-2-methyl-1,3-oxazole-4-carbonitrile
CAS Number5098-16-8
InChIInChI=1S/C5H5N3O/c1-3-8-4(2-6)5(7)9-3/h7H2,1H3
InChIKeyOVIXKBXQNCJGDG-UHFFFAOYSA-N
SMILES NotationCC1=NC(=C(O1)N)C#N

The compound's structural characteristics contribute to its chemical behavior, enabling it to participate in various reactions, including oxidation, reduction, and substitution processes. These properties make it a valuable starting material in chemical synthesis and pharmaceutical research.

Synthesis Methods

The preparation of 5-Amino-2-methyloxazole-4-carbonitrile can be accomplished through several synthetic routes, with specific approaches being preferred depending on scale requirements and available starting materials. Understanding these synthetic pathways is essential for researchers working with this compound across different applications.

Laboratory Synthesis

In laboratory settings, 5-Amino-2-methyloxazole-4-carbonitrile is typically synthesized through the reaction of 2-methyl-4-nitroimidazole with sodium cyanide in an appropriate solvent system. This reaction is conducted under reflux conditions to promote the formation of the desired product. Following the reaction, the crude product is isolated through filtration and subsequently purified by recrystallization techniques.

The reaction conditions must be carefully controlled to optimize yield and purity. Factors such as temperature, reaction time, and solvent choice significantly influence the outcome of the synthesis. Typically, the reaction proceeds through several intermediates before yielding the final product, with each step requiring careful monitoring to ensure successful conversion.

Industrial Production Considerations

When scaling up to industrial production levels, additional considerations come into play:

  • Continuous flow reactors may replace batch processes to improve efficiency and consistency

  • Reaction parameters are optimized to maximize yield while minimizing waste

  • Automated systems may be employed to enhance precision in controlling reaction conditions

  • Solvent selection may be revised to accommodate larger scales and address safety concerns

  • Purification processes are adapted to handle larger volumes of material effectively

Industrial production methods also focus on cost-effectiveness and sustainability, often incorporating principles of green chemistry where possible. This may include exploring alternative catalysts, reducing solvent usage, or implementing recycling strategies for reagents and solvents.

Chemical Reactivity

The chemical behavior of 5-Amino-2-methyloxazole-4-carbonitrile is largely determined by its functional groups, each contributing unique reactivity patterns that can be exploited in synthetic applications. Understanding these reaction pathways is crucial for researchers seeking to utilize this compound as a building block in more complex molecular architectures.

Oxidation Reactions

5-Amino-2-methyloxazole-4-carbonitrile can undergo oxidation reactions, primarily targeting the amino group at the 5-position. Common oxidizing agents employed in these transformations include potassium permanganate and hydrogen peroxide. These reactions typically yield oxidized oxazole derivatives with modified functionality at the 5-position. The oxidation processes must be carefully controlled to prevent undesired side reactions or degradation of the oxazole ring structure.

Reduction Processes

The nitrile group presents an excellent target for reduction reactions. When treated with appropriate reducing agents such as lithium aluminum hydride or sodium borohydride, the nitrile group can be converted to an amine functionality. This transformation significantly alters the compound's properties and opens new avenues for further functionalization. The reduction can be conducted with varying degrees of selectivity depending on the reducing agent and reaction conditions employed.

Substitution Reactions

Biological Activities and Applications

5-Amino-2-methyloxazole-4-carbonitrile exhibits diverse biological activities that position it as a compound of interest in pharmaceutical research and biomedical applications. Its heterocyclic structure enables interactions with various biological targets, contributing to its range of potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that 5-Amino-2-methyloxazole-4-carbonitrile possesses significant antimicrobial activity against certain bacterial and fungal strains. The compound's ability to inhibit microbial growth suggests its potential as a starting point for developing novel antimicrobial agents. This activity may arise from the compound's interaction with specific bacterial enzymes or cellular components essential for microbial survival and proliferation.

These antimicrobial properties are particularly valuable given the global challenge of increasing antimicrobial resistance, which necessitates the discovery and development of new classes of antibiotics with novel mechanisms of action.

Anticancer Activity

Studies investigating the biological effects of 5-Amino-2-methyloxazole-4-carbonitrile have revealed promising anticancer activity. The compound appears to interfere with cancer cell proliferation through modulation of enzyme activities involved in critical cell signaling pathways. These interactions may include effects on DNA replication, protein synthesis, or cellular metabolism, leading to inhibition of tumor growth.

The anticancer potential of this compound and its derivatives represents an important avenue for further research, particularly in developing targeted therapies for specific cancer types that may respond to oxazole-based interventions.

Applications as a Fluorogenic Substrate

One of the most practical applications of 5-Amino-2-methyloxazole-4-carbonitrile is its use as a fluorogenic substrate for specific enzymes, particularly papain-like cysteine proteases. When cleaved by these enzymes, the compound releases a fluorescent product (7-amino-4-methylcoumarin), enabling real-time monitoring of enzyme activity through fluorescence spectroscopy.

This property makes the compound invaluable in biochemical research, particularly in:

  • Developing sensitive enzyme assays for quantifying protease activity

  • Screening potential enzyme inhibitors in drug discovery programs

  • Studying enzyme kinetics and mechanisms

  • Creating fluorescent probes for cellular imaging applications

The versatility of 5-Amino-2-methyloxazole-4-carbonitrile across these biological applications underscores its significance as a multifunctional compound in scientific research.

Research Findings

Scientific investigations into 5-Amino-2-methyloxazole-4-carbonitrile have generated valuable data regarding its properties, behavior, and potential applications. These research findings continue to expand our understanding of this compound and guide future explorations of its utility.

Case Studies on Biological Activity

A notable research effort focused on evaluating the anticancer properties of various oxazole derivatives synthesized from 5-Amino-2-methyloxazole-4-carbonitrile. The results indicated that certain derivatives exhibited low toxicity while effectively inhibiting the growth of selected tumor cell lines. Mechanistic studies suggested that these compounds might induce apoptosis in cancer cells through modulation of specific signaling pathways.

Another significant investigation examined the antimicrobial efficacy of 5-Amino-2-methyloxazole-4-carbonitrile against various pathogens. The findings demonstrated substantial inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics. This research provides valuable insights into the compound's spectrum of activity and possible mechanisms of action against microbial targets.

Analytical Chemistry Data

Mass spectrometry research has yielded detailed information about the behavior of 5-Amino-2-methyloxazole-4-carbonitrile in analytical systems. Predicted collision cross-section data for various adducts of the compound provide valuable reference points for analytical chemists working with this molecule.

Table 2: Predicted Collision Cross-Section Data for 5-Amino-2-methyloxazole-4-carbonitrile Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+124.05054124.2
[M+Na]+146.03248135.0
[M+NH4]+141.07708128.6
[M+K]+162.00642129.2
[M-H]-122.03598119.1
[M+Na-2H]-144.01793126.8
[M]+123.04271123.3
[M]-123.04381123.3

This data enhances the identification and characterization capabilities of researchers working with this compound in complex matrices or when analyzing reaction mixtures containing this molecule .

Structure-Activity Relationship Studies

Research exploring the relationship between structural modifications of 5-Amino-2-methyloxazole-4-carbonitrile and resulting biological activities has provided valuable insights for medicinal chemistry applications. These studies have identified key structural elements that contribute to specific biological activities, guiding rational design of derivatives with enhanced properties for targeted applications.

Such structure-activity relationship findings are instrumental in optimizing lead compounds for drug development, allowing researchers to make informed decisions about which structural modifications might enhance desired properties while minimizing potential side effects.

Comparison with Similar Compounds

Understanding how 5-Amino-2-methyloxazole-4-carbonitrile relates to structurally similar compounds provides valuable context for appreciating its unique properties and applications. This comparative perspective helps researchers identify the specific structural features that contribute to its distinctive chemical and biological behavior.

Structural Analogs

Several compounds share structural similarities with 5-Amino-2-methyloxazole-4-carbonitrile, including:

  • 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile (an isomeric form)

  • 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

  • 2-Methyl-4-nitroimidazole

These analogs differ from 5-Amino-2-methyloxazole-4-carbonitrile in specific structural elements, such as the heterocyclic core (oxazole versus imidazole) or the functional groups attached to the core. These differences, though sometimes subtle, can significantly influence the compounds' physical properties, chemical reactivity, and biological activities.

Unique Features and Advantages

The specific structural features of 5-Amino-2-methyloxazole-4-carbonitrile, particularly the combination of an amino group and a nitrile group on the oxazole ring, confer distinct advantages for certain applications. These functional groups create a unique electronic distribution within the molecule that influences its:

  • Binding affinity for specific biological targets

  • Reactivity in chemical transformations

  • Stability under various conditions

  • Solubility and pharmacokinetic properties

  • Fluorescence characteristics when used in biological assays

These distinctive properties make 5-Amino-2-methyloxazole-4-carbonitrile particularly valuable in applications where its specific combination of structural features provides advantages over similar compounds. For instance, its balanced profile of reactivity and stability makes it well-suited as a building block in medicinal chemistry, while its fluorogenic properties enable sensitive detection in biochemical assays.

Future Research Directions

The current understanding of 5-Amino-2-methyloxazole-4-carbonitrile points to several promising avenues for future investigation. These research directions could further expand the applications of this versatile compound and address existing knowledge gaps.

Medicinal Chemistry Opportunities

The demonstrated biological activities of 5-Amino-2-methyloxazole-4-carbonitrile suggest significant potential for medicinal chemistry applications. Future research could focus on:

  • Developing structure-activity relationship studies to identify optimal substitution patterns for enhanced biological activity

  • Investigating the compound's efficacy against drug-resistant pathogens, particularly in the context of antimicrobial resistance

  • Exploring potential synergistic effects when combined with existing therapeutic agents

  • Conducting more detailed mechanistic studies to understand precisely how the compound interacts with biological targets

  • Evaluating the pharmacokinetic and toxicological profiles of promising derivatives to assess their potential as drug candidates

These investigations could lead to the development of novel therapeutic agents derived from or inspired by 5-Amino-2-methyloxazole-4-carbonitrile.

Synthetic Methodology Development

As a versatile building block, 5-Amino-2-methyloxazole-4-carbonitrile presents opportunities for developing new synthetic methodologies. Future research might explore:

  • More efficient and environmentally friendly approaches to synthesizing the compound

  • Novel reactions that exploit its unique functional group arrangement

  • Catalytic methods for selective transformations of specific functional groups

  • Applications in divergent synthesis to create diverse chemical libraries

  • Integration into multicomponent reactions to access complex molecular architectures efficiently

Advances in these areas would enhance the utility of 5-Amino-2-methyloxazole-4-carbonitrile as a synthetic tool and potentially reveal new applications for this versatile compound.

Analytical and Biochemical Applications

The fluorogenic properties of 5-Amino-2-methyloxazole-4-carbonitrile suggest potential for expanded applications in analytical chemistry and biochemical research:

  • Development of more sensitive enzyme assays based on the compound's fluorescence properties

  • Creation of novel chemical probes for studying specific biological processes

  • Application in high-throughput screening platforms for drug discovery

  • Utilization in imaging techniques to visualize enzyme activities in complex biological systems

These applications could provide valuable tools for researchers across multiple scientific disciplines, from basic biochemistry to drug discovery and development.

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